Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate exhibits a complex heterocyclic framework characterized by the fusion of multiple ring systems. The compound possesses the molecular formula C₁₈H₂₂N₂O₂ with a molecular weight of 298.38 grams per mole. The Chemical Abstracts Service registry number for this compound is 942145-77-9, and it is catalogued in chemical databases with the Molecular Design Limited number MFCD11616203. The structural complexity arises from the presence of a tetrahydroazepino ring system fused to an indole core, creating a tricyclic arrangement that influences both the compound's physical properties and chemical reactivity patterns.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The primary name, this compound, indicates several key structural elements. The "tetrahydroazepino[4,5-b]indole" portion designates the bicyclic core structure where the seven-membered azepine ring is fused to the indole system at specific positions. The "[4,5-b]" notation specifies the fusion pattern between the rings, indicating that the azepine ring is attached to positions 4 and 5 of the indole core with the bridging occurring at the b-face of the indole system.
| Structural Component | Description | Chemical Significance |
|---|---|---|
| Indole Core | Benzopyrrole system | Provides aromatic stability and biological activity potential |
| Azepine Ring | Seven-membered nitrogen heterocycle | Contributes conformational flexibility and pharmacophore diversity |
| Isopropyl Ester | Branched alkyl carboxylate | Influences lipophilicity and metabolic stability |
| Dimethyl Substitution | Two methyl groups at position 1 | Affects steric hindrance and molecular conformation |
The substitution pattern includes 1,1-dimethyl groups that create a quaternary carbon center, significantly influencing the compound's three-dimensional structure and conformational preferences. The carboxylate functionality at position 5 is esterified with an isopropyl group, which affects the compound's solubility characteristics and potential biological interactions. This esterification also introduces additional stereochemical considerations and influences the compound's pharmacokinetic properties when considered for biological applications.
Properties
IUPAC Name |
propan-2-yl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11(2)22-17(21)13-9-19-10-18(3,4)15-12-7-5-6-8-14(12)20-16(13)15/h5-9,11,19-20H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOPKUFMTHTYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649374 | |
| Record name | Propan-2-yl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942145-77-9 | |
| Record name | Propan-2-yl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of azepinoindole derivatives, including the target compound, typically relies on cycloaddition reactions that form the azepine ring fused to the indole moiety. The key synthetic approach involves the formation of the azepino[4,5-b]indole core through a formal aza-[4 + 3] cycloaddition reaction mediated by transition metal catalysts, especially rhodium complexes.
Rhodium-Catalyzed Formal Aza-[4 + 3] Cycloaddition
A highly efficient and widely studied method for synthesizing azepinoindoles is the rhodium-catalyzed formal aza-[4 + 3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes. This one-pot reaction proceeds via two main steps:
Step 1: Rhodium-catalyzed [2 + 1] cycloaddition
The rhodium catalyst facilitates the formation of an iminyl vinyl cyclopropane intermediate at room temperature in chlorobenzene solvent within approximately 1 hour.Step 2: Thermal aza-Cope rearrangement
The intermediate undergoes a thermal rearrangement to yield the azepinoindole framework.
This method provides good to excellent yields and is amenable to structural modifications, allowing the introduction of various substituents such as the isopropyl ester group at the 5-carboxylate position.
| Parameter | Details |
|---|---|
| Catalyst | Rhodium complex (e.g., Rh(II) acetate) |
| Substrates | 3-Diazoindolin-2-imines, 1,3-dienes |
| Solvent | Chlorobenzene |
| Temperature | Room temperature (cyclopropanation), then thermal for rearrangement |
| Reaction Time | ~1 hour for cyclopropanation |
| Yield | Good to excellent |
| Key Intermediate | Iminyl vinyl cyclopropane |
| Final Product | Azepinoindole derivatives, including isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate |
This approach is documented in the Journal of Organic Chemistry (2017) and related literature, providing a robust platform for synthesizing the target compound and analogues.
Alternative Synthetic Routes and Catalytic Systems
Other methods explored for azepinoindole synthesis include:
Palladium-catalyzed C(sp2)–H imidoylative cyclization : This method enables the construction of azepinoindoles through intramolecular cyclization, offering regioselectivity and functional group tolerance.
Lewis acid-triggered vinylcyclopropane–cyclopentene rearrangement : This method can be used to rearrange precursors into azepine-containing ring systems, potentially adaptable to the target compound's framework.
Copper-catalyzed donor-acceptor metallo carbenoid formation : Used for synthesizing indole derivatives, this method involves carbene intermediates that can be tailored for azepinoindole synthesis.
While these methods have been reported for related azepinoindole frameworks, the rhodium-catalyzed aza-[4 + 3] cycloaddition remains the most direct and efficient route for the specific compound .
Detailed Research Findings and Mechanistic Insights
The rhodium-catalyzed reaction mechanism involves initial carbene formation from the diazo compound, followed by cyclopropanation with the diene. The resulting cyclopropane intermediate undergoes a thermal aza-Cope rearrangement, expanding the ring to the seven-membered azepine fused to the indole.
The reaction conditions are mild and allow for high stereoselectivity and regioselectivity, crucial for obtaining the desired isopropyl ester substitution pattern.
The isopropyl ester functionality is typically introduced via the starting diazoindolin-2-imine or through esterification of the azepinoindole carboxylic acid intermediate.
Storage and handling conditions for the final compound recommend cool temperatures (2-8°C) to maintain stability, with physical properties such as a density of 1.133 g/cm³ and a high boiling point (492.3ºC at 760 mmHg) indicating its robust chemical nature.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Step 1: Formation of the Tetrahydroazepino-indole Core
The tetrahydroazepino-indole scaffold is likely synthesized via a Fischer indole synthesis , a -sigmatropic rearrangement of enehydrazines derived from aryl hydrazines and cyclic ketones. For example, Boc-protected azepan-4-one (60 ) reacts with aryl hydrazine (44a ) under acidic conditions (e.g., ethanol/HCl or trifluoroboron etherate complexes) to form the hexahydroazepino-indole intermediate (61 ) .
Reaction Conditions :
-
Reagents : Aryl hydrazine (e.g., 44a ), Boc-protected azepan-4-one (60 ), acid catalyst (e.g., HCl).
Step 2: Amide Coupling
The carboxylic acid group of the tetrahydroazepino-indole is coupled with the isopropyl ester via HATU-mediated coupling . This step involves activating the carboxylic acid with HATU (a carbodiimide) and then reacting it with the isopropyl alcohol to form the ester .
Reaction Conditions :
-
Reagents : HATU, isopropyl alcohol.
-
Yield : Not explicitly stated but inferred to be efficient based on similar couplings in the study .
Chemical Reaction Data
Critical Structural and Functional Insights
-
Core Stability : The tetrahydroazepino-indole scaffold demonstrates stability under coupling conditions, enabling efficient ester formation .
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Substitution Effects : While not directly tested for this compound, analogous tetrahydro-γ-carbolines show that substitutions (e.g., trifluoromethyl groups) significantly impact biological activity .
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Yield and Purity : The synthesis of related compounds achieves high purity (>95%) , though specific yields for this compound are not reported.
Research Findings
While this compound is not explicitly studied in the provided sources, related CFTR potentiators (e.g., 39 ) demonstrate efficacy in rescuing mutant CFTR function, highlighting the therapeutic potential of similar scaffolds .
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroazepine ring fused with an indole structure, contributing to its pharmacological properties. The isopropyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
Pharmacological Studies
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate has been investigated for its potential as a drug candidate due to its interaction with various biological targets.
Hyperlipidemia Treatment
Clinical trials have explored the efficacy of IDT in treating hyperlipidemia by promoting the expression of genes involved in cholesterol metabolism. It has demonstrated promising results in preclinical models and early-phase clinical trials .
Anti-inflammatory Properties
Some studies suggest that the compound may exhibit anti-inflammatory effects by modulating cytokine production in response to inflammatory stimuli. This could have implications for treating conditions characterized by chronic inflammation .
Neuroscience Applications
Due to its indole structure, there is interest in exploring the potential neuroprotective effects of this compound. Preliminary studies indicate it may influence neurotransmitter systems linked to mood regulation and cognitive function.
Table: Summary of Research Findings
Notable Research Insights
- A study published in Inxight Drugs reported that Turofexorate Isopropyl (related compound) showed significant potency as a FXR agonist with potential applications in metabolic disorders .
- Another investigation highlighted the compound's ability to suppress interleukin-induced CRP expression in liver cells, suggesting a mechanism for its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with comparable structures and properties . Examples are:
- 1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene .
- N-arylsulfonyl-3-acetylindole derivatives .
Uniqueness
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties . Its combination of the indole core with the azepine ring and ester functionality sets it apart from other similar compounds .
Biological Activity
Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate (CAS Number: 942145-77-9) is a complex organic compound with the molecular formula and a molecular weight of 298.38 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.38 g/mol |
| Density | 1.133 g/cm³ |
| Boiling Point | 492.3 °C |
| Flash Point | 251.5 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate the activity of specific enzymes or receptors, leading to diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates potential cytotoxic effects on cancer cell lines, particularly in breast cancer models.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study conducted on the MCF-7 breast cancer cell line demonstrated that derivatives of indole compounds exhibited significant cytotoxicity. The structure-activity relationship (SAR) analysis highlighted that modifications to the isopropyl group could enhance anticancer potency .
- Neuroprotective Effects : Another investigation into indole-based compounds revealed that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. The study showed that alkyl substitutions improved selectivity and potency against BChE, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Studies : Preliminary assessments indicated that this compound demonstrated antimicrobial activity against a range of bacteria and fungi. Specific mechanisms of action include disruption of cell membrane integrity and inhibition of metabolic pathways in microbial cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with other indole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene | Moderate anticancer activity |
| N-arylsulfonyl-3-acetylindole derivatives | Potent AChE inhibition |
| Isopropyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl... | Enhanced cytotoxicity in cancer cells |
Q & A
Basic Research Question
- Recrystallization : Use acetic acid or DMF/water mixtures to remove polar impurities .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:1 to 1:1) for non-polar by-products.
- Soxhlet extraction : For large-scale synthesis, use ethanol or dichloromethane to recover unreacted precursors.
How to design stability studies for this compound under varying storage conditions?
Advanced Research Question
- Thermal stability : Heat samples at 40–60°C for 1–4 weeks and analyze degradation via HPLC .
- Photolytic sensitivity : Expose to UV light (254 nm) and monitor for ring-opening products using LC-MS.
- pH-dependent hydrolysis : Test solubility and stability in buffers (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis) .
What analytical methods are suitable for quantifying this compound in biological matrices?
Advanced Research Question
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile for high sensitivity.
- Calibration curves : Prepare spiked plasma or tissue homogenates with deuterated internal standards.
- Limit of detection (LOD) : Validate down to 1 ng/mL for pharmacokinetic studies .
How can computational modeling aid in understanding this compound’s bioactivity?
Advanced Research Question
- Docking studies : Target serotonin or dopamine receptors using AutoDock Vina, given the azepino-indole scaffold’s similarity to neuroactive alkaloids .
- QSAR analysis : Correlate substituent effects (e.g., isopropyl vs. ethyl esters) with binding affinity predictions.
- MD simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
